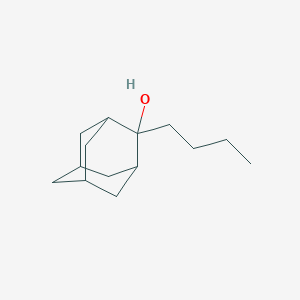

2-Butyl-2-adamantanol

Description

BenchChem offers high-quality 2-Butyl-2-adamantanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-2-adamantanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-butyladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-2-3-4-14(15)12-6-10-5-11(8-12)9-13(14)7-10/h10-13,15H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRAOOXXPGRCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C2CC3CC(C2)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504857 | |

| Record name | 2-Butyltricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14451-86-6 | |

| Record name | 2-Butyltricyclo[3.3.1.13,7]decan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14451-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyltricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Butyl-2-adamantanol: A Technical Guide

This guide provides an in-depth overview of the synthesis of 2-butyl-2-adamantanol, a tertiary alcohol derivative of adamantane. The rigid and lipophilic nature of the adamantane cage makes its derivatives, such as 2-butyl-2-adamantanol, valuable building blocks in medicinal chemistry and materials science. The primary and most direct method for this synthesis is the Grignard reaction, which involves the nucleophilic addition of a butyl Grignard reagent to 2-adamantanone.

Reaction Scheme

The synthesis of 2-butyl-2-adamantanol is typically achieved through a Grignard reaction. This involves two main steps: the formation of the Grignard reagent (butylmagnesium bromide) and its subsequent reaction with 2-adamantanone, followed by an acidic workup.

Step 1: Formation of Butylmagnesium Bromide

Butyl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form butylmagnesium bromide.

CH3CH2CH2CH2Br + Mg -> CH3CH2CH2CH2MgBr

Step 2: Nucleophilic Addition to 2-Adamantanone

The nucleophilic butyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-adamantanone, forming a tetrahedral magnesium alkoxide intermediate.

Step 3: Protonation

The magnesium alkoxide intermediate is then protonated in an acidic workup, typically with a saturated aqueous solution of ammonium chloride, to yield the final product, 2-butyl-2-adamantanol.[1]

Data Presentation

The following table summarizes the key reactants and reagents involved in the synthesis of 2-butyl-2-adamantanol via the Grignard reaction.

| Reactant/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 2-Adamantanone | C₁₀H₁₄O | 150.22 | Ketone Substrate |

| Butyl Bromide | C₄H₉Br | 137.02 | Grignard Precursor |

| Magnesium | Mg | 24.31 | Metal for Grignard |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | Solvent |

| Ammonium Chloride | NH₄Cl | 53.49 | Quenching Agent |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-butyl-2-adamantanol. This protocol is based on the general principles of the Grignard reaction with 2-adamantanone.[1][2]

Materials:

-

2-Adamantanone

-

Butyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Hydrochloric acid (for cleaning glassware)

-

Distilled water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Glassware for extraction and filtration

-

Rotary evaporator

Procedure:

Part A: Preparation of the Grignard Reagent (Butylmagnesium Bromide)

-

Glassware Preparation: All glassware must be scrupulously dried to exclude moisture, which would quench the Grignard reagent. This can be achieved by oven-drying the glassware and assembling it hot, or by flame-drying under a stream of dry nitrogen or argon.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser (fitted with a drying tube containing calcium chloride), and a dropping funnel.

-

Magnesium Activation: Place magnesium turnings in the flask. A crystal of iodine can be added to activate the magnesium surface.

-

Initiation of Reaction: Add a small amount of a solution of butyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming may be necessary.

-

Formation of Grignard Reagent: Once the reaction has started, the remaining solution of butyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting solution of butylmagnesium bromide will be cloudy and greyish-brown.

Part B: Synthesis of 2-Butyl-2-adamantanol

-

Addition of 2-Adamantanone: The solution of 2-adamantanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent via the dropping funnel. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the reaction temperature if necessary.

-

Reaction Completion: After the addition of the 2-adamantanone solution is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period of time (typically 1-2 hours) to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Quenching: The reaction mixture is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and precipitate magnesium salts.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether.

-

Washing: The combined organic layers are washed with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.

-

Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography on silica gel to yield pure 2-butyl-2-adamantanol.

Visualizations

Caption: Experimental workflow for the synthesis of 2-Butyl-2-adamantanol.

Caption: Simplified mechanism of the Grignard reaction for 2-Butyl-2-adamantanol synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Butyl-2-adamantanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Butyl-2-adamantanol. The adamantane cage, a rigid and lipophilic moiety, is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to drug candidates.[1] This document details the synthesis, characterization, and reactivity of 2-Butyl-2-adamantanol, a tertiary alcohol derivative of adamantane. Experimental protocols for its synthesis and characterization using modern spectroscopic techniques are provided. Furthermore, the potential biological relevance of this compound is discussed in the context of adamantane derivatives' known activity as ion channel modulators, a critical area of interest in drug development.

Chemical and Physical Properties

2-Butyl-2-adamantanol is a tertiary alcohol characterized by the bulky and rigid adamantyl group attached to a carbon bearing a hydroxyl and a butyl group. This structure dictates its physical and chemical behavior, including its solubility, reactivity, and spectral properties.

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₄O | [2][3] |

| Molecular Weight | 208.34 g/mol | [2][3] |

| CAS Number | 14451-86-6 | - |

| Appearance | White to off-white solid | - |

Tabulated Physical Properties

| Property | Value | Notes |

| Melting Point | Not available | Expected to be a crystalline solid at room temperature. |

| Boiling Point | Not available | Expected to have a high boiling point due to its molecular weight and polar hydroxyl group. |

| Solubility | Soluble in common organic solvents (e.g., ethers, alcohols, chlorinated solvents). Insoluble in water. | The lipophilic adamantane and butyl groups dominate its solubility profile. |

| Density | Not available | - |

Synthesis and Purification

The most common and effective method for the synthesis of 2-Butyl-2-adamantanol is the Grignard reaction, a versatile carbon-carbon bond-forming reaction. This involves the reaction of 2-adamantanone with a butyl Grignard reagent.

Synthesis via Grignard Reaction

The synthesis proceeds via the nucleophilic addition of the butylmagnesium halide to the carbonyl carbon of 2-adamantanone, followed by an acidic workup to protonate the resulting alkoxide.

Materials:

-

2-Adamantanone

-

Butylmagnesium bromide (or chloride) in a suitable ether solvent (e.g., diethyl ether, THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-adamantanone in anhydrous diethyl ether or THF.

-

Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. The butylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of 2-adamantanone.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C to decompose the excess Grignard reagent and the magnesium alkoxide salt.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude 2-Butyl-2-adamantanol can be purified by recrystallization from a suitable solvent (e.g., hexanes, ethanol) or by column chromatography on silica gel.

Caption: A schematic workflow for the synthesis of 2-Butyl-2-adamantanol.

Spectroscopic Characterization

The structure of 2-Butyl-2-adamantanol can be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the adamantyl and butyl groups.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Adamantyl CH, CH₂ | 1.5 - 2.5 | Multiplets | 14H |

| Butyl CH₂ (α to C-O) | ~1.5 | Triplet | 2H |

| Butyl CH₂ (β and γ) | 1.2 - 1.4 | Multiplets | 4H |

| Butyl CH₃ | ~0.9 | Triplet | 3H |

| Hydroxyl OH | Variable (1.0 - 3.0) | Singlet (broad) | 1H |

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the adamantane cage and the butyl chain.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Quaternary Adamantyl C-O | 70 - 80 |

| Adamantyl CH, CH₂ | 25 - 45 |

| Butyl CH₂ (α to C-O) | 40 - 50 |

| Butyl CH₂ (β) | 25 - 35 |

| Butyl CH₂ (γ) | 20 - 30 |

| Butyl CH₃ | 10 - 15 |

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 2-Butyl-2-adamantanol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-Butyl-2-adamantanol will be dominated by the characteristic absorptions of the O-H and C-H bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | 3600 - 3200 | Broad |

| C-H (sp³ adamantyl and butyl) | 3000 - 2850 | Strong, sharp |

| C-O (tertiary alcohol) | 1200 - 1100 | Strong |

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Butyl-2-adamantanol is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment | Notes |

| 208 | [M]⁺ | Molecular ion peak (may be weak). |

| 190 | [M - H₂O]⁺ | Loss of water, a common fragmentation for alcohols. |

| 151 | [M - C₄H₉]⁺ | Loss of the butyl radical. This would be a prominent peak representing the stable 2-hydroxy-2-adamantyl cation. |

| 57 | [C₄H₉]⁺ | Butyl cation. |

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Chemical Reactivity

The chemical reactivity of 2-Butyl-2-adamantanol is primarily governed by the tertiary alcohol functional group. The adamantane cage itself is generally unreactive under mild conditions.

Dehydration

Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst to form alkenes.[4][5][6][7][8] The reaction proceeds through a stable tertiary carbocation intermediate.

-

Reaction Setup: In a round-bottom flask, combine 2-Butyl-2-adamantanol with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid).

-

Reaction: Gently heat the mixture. The reaction temperature will depend on the strength and concentration of the acid used.

-

Product Isolation: The resulting alkene can be isolated by distillation or extraction.

Esterification

2-Butyl-2-adamantanol can be converted to its corresponding ester by reaction with a carboxylic acid or an acyl halide. The Fischer esterification (with a carboxylic acid) requires an acid catalyst and removal of water to drive the equilibrium towards the product.[9][10][11][12]

-

Reaction Setup: Combine 2-Butyl-2-adamantanol, a carboxylic acid, and a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent (often an excess of the alcohol or an inert solvent like toluene).

-

Reaction: Heat the mixture under reflux, with continuous removal of water using a Dean-Stark apparatus.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, washed with a basic solution to remove the acid catalyst and unreacted carboxylic acid, and then washed with water. The ester product is then purified by distillation or chromatography.

Relevance in Drug Development

Adamantane derivatives are of significant interest to drug development professionals due to their unique lipophilic and rigid structure, which can enhance a drug's pharmacokinetic and pharmacodynamic properties.[1] A key area of interest is their ability to act as ion channel modulators.[13][14][15][16]

Adamantane Derivatives as Ion Channel Blockers

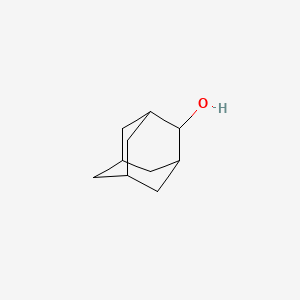

Several adamantane-containing drugs, such as amantadine and memantine, exert their therapeutic effects by blocking ion channels. For instance, memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor. It is believed that the adamantane moiety physically blocks the ion channel pore.[16]

Caption: Adamantane derivatives can physically block the pore of ion channels.

While the specific biological activity of 2-Butyl-2-adamantanol has not been extensively reported, its structural similarity to other biologically active adamantane derivatives suggests it could be a valuable candidate for screening in drug discovery programs, particularly those targeting ion channels. The synthetic and analytical methods outlined in this guide provide a foundation for further investigation into the therapeutic potential of this and related compounds.

References

- 1. connectsci.au [connectsci.au]

- 2. 2-butyl-2-adamantanol [webbook.nist.gov]

- 3. 2-butyl-2-adamantanol [webbook.nist.gov]

- 4. Mechanism of dehydration explained [unacademy.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An adamantane‐based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Butyl-2-adamantanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butyl-2-adamantanol, a tertiary alcohol derivative of adamantane. While specific research on this particular molecule is limited, this document extrapolates from the well-established chemistry and pharmacology of the adamantane scaffold to offer valuable insights for researchers in medicinal chemistry and drug development. The unique physicochemical properties of the adamantane cage, such as its rigidity and lipophilicity, make its derivatives, including 2-Butyl-2-adamantanol, attractive candidates for therapeutic applications.

Core Compound Data

The fundamental chemical identifiers and properties of 2-Butyl-2-adamantanol are summarized below, providing a foundational reference for experimental design and data interpretation.

| Property | Value |

| CAS Number | 14451-86-6 |

| Molecular Formula | C₁₄H₂₄O |

| Molecular Weight | 208.34 g/mol |

Synthesis and Experimental Protocols

The synthesis of 2-Butyl-2-adamantanol is most effectively achieved through the nucleophilic addition of a butyl group to the carbonyl of 2-adamantanone. The primary methods for this transformation involve the use of organometallic reagents, specifically Grignard reagents or organolithium reagents. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Grignard Reaction Protocol

The Grignarard reaction provides a robust method for the synthesis of 2-alkyl-2-adamantanols.[1] The reaction proceeds via the nucleophilic attack of a butylmagnesium halide on the electrophilic carbonyl carbon of 2-adamantanone, followed by an acidic workup to yield the tertiary alcohol.[1][2]

Experimental Workflow: Grignard Synthesis

Caption: Workflow for the Grignard synthesis of 2-Butyl-2-adamantanol.

Detailed Methodology:

-

Preparation of Butylmagnesium Halide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of butyl bromide or butyl chloride in the anhydrous ether is added dropwise to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain a steady reflux until the magnesium is consumed.

-

Reaction with 2-Adamantanone: The solution of the prepared Grignard reagent is cooled in an ice bath. A solution of 2-adamantanone in anhydrous ether is then added dropwise with continuous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the magnesium alkoxide intermediate to form the final tertiary alcohol.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Organolithium Reaction Protocol

Organolithium reagents, such as n-butyllithium, are generally more reactive than Grignard reagents and can also be used for the synthesis of 2-Butyl-2-adamantanol. The reaction mechanism is similar, involving the nucleophilic addition of the butyl anion to the carbonyl of 2-adamantanone.

Experimental Workflow: Organolithium Synthesis

Caption: Workflow for the organolithium synthesis of 2-Butyl-2-adamantanol.

Detailed Methodology:

-

Reaction Setup: A solution of 2-adamantanone in an anhydrous ether solvent (such as diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere (nitrogen or argon) and cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).

-

Addition of n-Butyllithium: A commercially available solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 2-adamantanone. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Quenching and Workup: After the addition is complete, the reaction is stirred at low temperature for a period before being quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Purification: The mixture is allowed to warm to room temperature, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved through standard techniques like chromatography or recrystallization.

Potential Biological and Pharmacological Significance

While no specific biological activities for 2-Butyl-2-adamantanol have been reported in the scientific literature, the adamantane moiety is a well-known pharmacophore. Its incorporation into drug molecules can enhance lipophilicity, improve metabolic stability, and facilitate passage across the blood-brain barrier. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, anticancer, and effects on the central nervous system.

The substitution at the 2-position of the adamantane cage is less common in clinically used drugs compared to the 1-position. However, research into 2-substituted adamantanes is an active area. The presence of the butyl group and the hydroxyl group at the same carbon atom in 2-Butyl-2-adamantanol creates a sterically hindered tertiary alcohol. This structural feature could influence its interaction with biological targets.

Potential Signaling Pathway Interactions

Based on the known activities of other adamantane derivatives, 2-Butyl-2-adamantanol could potentially interact with several signaling pathways. For instance, amino derivatives of adamantane are known to act as antagonists of the NMDA receptor. While 2-Butyl-2-adamantanol lacks the amino group, its bulky and lipophilic nature could lead to interactions with ion channels or receptor binding pockets.

Caption: Hypothetical interaction pathways for 2-Butyl-2-adamantanol.

Future Research Directions

Given the lack of specific data on 2-Butyl-2-adamantanol, this compound represents an unexplored area of adamantane chemistry. Future research could focus on:

-

Pharmacological Screening: Testing the compound in a variety of assays to identify any potential biological activity, such as antiviral, antibacterial, or CNS effects.

-

Derivatization: Using the hydroxyl group as a handle for further chemical modifications to create a library of related compounds for structure-activity relationship (SAR) studies.

-

Computational Modeling: Employing molecular docking studies to predict potential biological targets.

References

Solubility of 2-Butyl-2-adamantanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Butyl-2-adamantanol is a tertiary alcohol derivative of adamantane, a rigid, tricyclic hydrocarbon. Its molecular structure, which combines a bulky, lipophilic adamantane cage with a polar hydroxyl group and a butyl chain, results in a unique solubility profile. This technical guide provides a comprehensive overview of the predicted solubility of 2-Butyl-2-adamantanol in various organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on a qualitative assessment based on the compound's structure and outlines a detailed experimental protocol for the precise determination of its solubility. This guide is intended to empower researchers to generate reliable and specific solubility data essential for applications in medicinal chemistry, material science, and drug development.

Qualitative Solubility Profile of 2-Butyl-2-adamantanol

The solubility of a compound is primarily governed by the principle of "like dissolves like." The structure of 2-Butyl-2-adamantanol features a significant nonpolar component (the adamantane cage and the butyl group) and a polar functional group (the hydroxyl group) capable of acting as a hydrogen bond donor and acceptor.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The large, nonpolar surface area of the adamantane and butyl groups suggests that 2-Butyl-2-adamantanol will exhibit moderate to good solubility in nonpolar organic solvents.[1] The parent compound, adamantane, is readily soluble in such solvents.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents can engage in dipole-dipole interactions with the hydroxyl group of 2-Butyl-2-adamantanol. Therefore, the compound is expected to be soluble in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the hydroxyl group of 2-Butyl-2-adamantanol. While one source explicitly states solubility in methanol, the bulky nonpolar adamantane cage may limit very high solubility. Generally, good solubility is anticipated in shorter-chain alcohols.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 2-Butyl-2-adamantanol in a range of organic solvents is not widely available in published literature. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Hexane | 0.1 | 25 | Data not available | Data not available | |

| Toluene | 2.4 | 25 | Data not available | Data not available | |

| Dichloromethane | 3.1 | 25 | Data not available | Data not available | |

| Acetone | 5.1 | 25 | Data not available | Data not available | |

| Ethyl Acetate | 4.4 | 25 | Data not available | Data not available | |

| Isopropanol | 3.9 | 25 | Data not available | Data not available | |

| Ethanol | 4.3 | 25 | Data not available | Data not available | |

| Methanol | 5.1 | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

To obtain precise and reliable solubility data, the isothermal saturation (or shake-flask) method is recommended.[2][3] This method involves equilibrating an excess amount of the solid solute in the solvent of interest at a constant temperature until the solution becomes saturated. The concentration of the solute in the saturated solution is then determined using an appropriate analytical technique.

Materials and Equipment

-

Solute: 2-Butyl-2-adamantanol (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, acetone, ethanol)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.5 °C)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

For Gravimetric Analysis: Evaporating dish or pre-weighed vials, vacuum oven or nitrogen stream evaporator

-

For HPLC Analysis: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index), column, and mobile phase

-

Procedure

-

Preparation: Add an excess amount of 2-Butyl-2-adamantanol to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is critical to remove all undissolved solid particles.

Quantification

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of 2-Butyl-2-adamantanol.

-

Once the solvent is fully evaporated, re-weigh the vial containing the dry solid residue.

-

The solubility can be calculated from the mass of the residue and the mass or volume of the solvent.

-

Prepare a series of standard solutions of 2-Butyl-2-adamantanol of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Data Calculation

-

Solubility ( g/100 mL): (Mass of residue (g) / Volume of solvent (mL)) x 100

-

Solubility (mol/L): (Mass of residue (g) / Molecular weight of 2-Butyl-2-adamantanol) / Volume of solvent (L)

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of 2-Butyl-2-adamantanol.

Caption: Experimental workflow for determining the solubility of 2-Butyl-2-adamantanol.

References

An In-Depth Technical Guide to 2-Butyl-2-hydroxyadamantane: Structural Elucidation, Isomeric Landscape, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry and materials science due to its unique structural and physicochemical properties. Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer effects.[1][2] The lipophilic and sterically demanding nature of the adamantane cage makes it an attractive scaffold for designing molecules with enhanced metabolic stability and specific biological targets. This technical guide provides a comprehensive overview of 2-Butyl-2-hydroxyadamantane, a derivative with potential for further exploration in drug discovery. We will delve into its structural formula, explore the complexities of its isomers, present a summary of its properties, detail a key synthetic protocol, and visualize the synthetic workflow.

Structural Formula and Isomerism

The core structure of 2-Butyl-2-hydroxyadamantane consists of an adamantane cage with a hydroxyl group and a butyl group attached to the same secondary carbon atom (C2). The molecular formula is C₁₄H₂₄O, and its molecular weight is 208.34 g/mol .[3][4]

Structural Formula of 2-Butyl-2-hydroxyadamantane:

(A simplified 2D representation of the 3D cage structure)

The structural complexity of 2-Butyl-2-hydroxyadamantane arises from the various isomeric forms it can adopt. These isomers can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomers

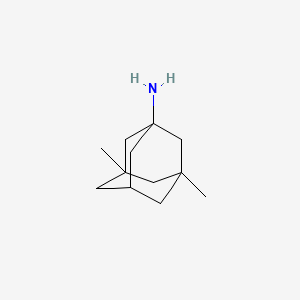

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For 2-Butyl-2-hydroxyadamantane, these arise from the different isomeric forms of the butyl group and the position of the substituents on the adamantane skeleton.

-

Butyl Group Isomers: The butyl substituent can exist as four different isomers, leading to four distinct constitutional isomers of 2-Butyl-2-hydroxyadamantane:

-

2-(n-butyl)-2-hydroxyadamantane: The butyl group is a straight chain.

-

2-(sec-butyl)-2-hydroxyadamantane: The adamantane cage is attached to the secondary carbon of the butyl group.

-

2-(isobutyl)-2-hydroxyadamantane: The butyl group is branched with a methyl group on the second carbon.

-

2-(tert-butyl)-2-hydroxyadamantane: The adamantane cage is attached to the tertiary carbon of the butyl group.[5][6][7][8]

-

-

Positional Isomers: While this guide focuses on the 2-substituted derivative, it is important to note that 1-Butyl-1-hydroxyadamantane would be a positional isomer. The chemical and biological properties of 1-substituted versus 2-substituted adamantanes can differ significantly due to the different electronic and steric environments of the bridgehead (C1) and secondary (C2) positions.[9][10]

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

-

Enantiomers: The C2 carbon of 2-Butyl-2-hydroxyadamantane is a chiral center, as it is attached to four different groups (the hydroxyl group, the butyl group, and two different paths around the adamantane cage). This chirality means that 2-Butyl-2-hydroxyadamantane can exist as a pair of enantiomers (R and S forms). These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities.

-

Diastereomers: When the butyl group itself is chiral (as in the case of the sec-butyl group), this introduces a second chiral center.[11] This results in the possibility of diastereomers, which are stereoisomers that are not mirror images of each other.

Physicochemical Properties of 2-Butyl-2-hydroxyadamantane Isomers

| Property | 2-(n-Butyl)-2-hydroxyadamantane | Reference |

| Molecular Formula | C₁₄H₂₄O | [3] |

| Molecular Weight | 208.34 g/mol | [3] |

| CAS Number | 14451-86-6 | [8] |

| Melting Point | 77-81 °C | [8] |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol | [8] |

| Appearance | White to almost white powder or crystals | [8] |

Experimental Protocols

The synthesis of 2-alkyl-2-hydroxyadamantanes is most commonly achieved through the nucleophilic addition of an organometallic reagent to 2-adamantanone. The Grignard reaction is a well-established and versatile method for this transformation.

Synthesis of 2-Butyl-2-hydroxyadamantane via Grignard Reaction

Objective: To synthesize 2-(n-butyl)-2-hydroxyadamantane from 2-adamantanone and n-butylmagnesium bromide.

Materials:

-

2-Adamantanone

-

Magnesium turnings

-

n-Butyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of n-butyl bromide in anhydrous ether or THF.

-

Add a small portion of the n-butyl bromide solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has reacted. The resulting gray-black solution is the n-butylmagnesium bromide Grignard reagent.

-

-

Reaction with 2-Adamantanone:

-

Dissolve 2-adamantanone in anhydrous diethyl ether or THF in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the 2-adamantanone solution to the cooled Grignard reagent via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Characterization:

The structure and purity of the synthesized 2-Butyl-2-hydroxyadamantane can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure. The ¹H NMR spectrum will show characteristic signals for the butyl group protons and the protons of the adamantane cage. The ¹³C NMR spectrum will show a signal for the quaternary carbon at C2 bearing the hydroxyl and butyl groups, in addition to the signals for the other carbons in the molecule.[12][13]

-

Infrared (IR) Spectroscopy: The presence of the hydroxyl group can be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Gas Chromatography (GC): GC can be used to assess the purity of the final product.

Mandatory Visualizations

Synthesis Workflow

The logical workflow for the synthesis of 2-Butyl-2-hydroxyadamantane via the Grignard reaction is depicted below.

Caption: Synthetic workflow for 2-Butyl-2-hydroxyadamantane.

Potential Biological Action: M2 Proton Channel Inhibition

While specific biological data for 2-Butyl-2-hydroxyadamantane is limited, many aminoadamantane derivatives are known to exhibit antiviral activity against the influenza A virus by blocking the M2 proton channel.[1][2][14] This channel is essential for the virus to uncoat and release its genetic material into the host cell. The lipophilic adamantane cage is thought to bind within the hydrophobic pore of the M2 channel, physically occluding it. Although 2-Butyl-2-hydroxyadamantane is not an amine, its bulky and lipophilic nature suggests a potential, albeit likely different, interaction with viral or cellular membrane proteins. The following diagram illustrates the general mechanism of M2 channel inhibition by adamantane derivatives.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-butyl-2-adamantanol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-butyl-2-adamantanol [webbook.nist.gov]

- 5. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New adamantane derivatives with sigma affinity and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-BUTYL-2-ADAMANTANOL [chemicalbook.com]

- 8. 2-Butyl-2-adamantanol | 14451-86-6 | TCI Deutschland GmbH [tcichemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. 2-Butanol - Wikipedia [en.wikipedia.org]

- 12. kbfi.ee [kbfi.ee]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Butyl-2-adamantanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-2-adamantanol is a tertiary alcohol derivative of adamantane. The rigid, cage-like structure of the adamantane core imparts unique physicochemical properties to its derivatives, making them of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for any application. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for 2-Butyl-2-adamantanol and standardized protocols for their acquisition. While experimental data for this specific compound is not widely published, this guide presents predicted data based on established spectroscopic principles and analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Butyl-2-adamantanol.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.80 - 2.00 | Multiplet | 6H | Adamantane CH₂ |

| ~ 1.65 - 1.75 | Multiplet | 6H | Adamantane CH₂ |

| ~ 1.50 | Singlet | 1H | -OH |

| ~ 1.40 - 1.50 | Multiplet | 2H | Adamantane CH |

| ~ 1.25 - 1.35 | Multiplet | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~ 1.15 - 1.25 | Multiplet | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~ 0.90 | Triplet | 3H | -CH₂-CH₂-CH₂-CH₃ |

| ~ 0.85 - 0.95 | Multiplet | 2H | -CH₂-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 72.5 | C-OH (quaternary) |

| ~ 40.0 | -CH₂-CH₂-CH₂-CH₃ |

| ~ 38.0 | Adamantane CH |

| ~ 34.0 | Adamantane CH₂ |

| ~ 28.0 | Adamantane CH₂ |

| ~ 26.0 | -CH₂-CH₂-CH₂-CH₃ |

| ~ 23.0 | -CH₂-CH₂-CH₂-CH₃ |

| ~ 14.0 | -CH₂-CH₂-CH₂-CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, Broad | O-H stretch (alcohol) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| ~ 1450 | Medium | C-H bend (methylene) |

| ~ 1375 | Medium | C-H bend (methyl) |

| ~ 1150 | Strong | C-O stretch (tertiary alcohol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 208 | Low | [M]⁺ (Molecular Ion) |

| 190 | Medium | [M - H₂O]⁺ |

| 151 | High | [M - C₄H₉]⁺ (Loss of butyl group) |

| 135 | Very High | Adamantyl cation [C₁₀H₁₅]⁺ |

| 57 | Medium | [C₄H₉]⁺ (Butyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-Butyl-2-adamantanol.

Materials:

-

2-Butyl-2-adamantanol (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pasteur pipette and cotton wool

-

Vial and spatula

Procedure:

-

Weigh the appropriate amount of 2-Butyl-2-adamantanol into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl or vortex the vial to ensure the solid is completely dissolved.

-

Place a small plug of cotton wool into a Pasteur pipette.

-

Filter the solution through the cotton plug directly into a clean, dry NMR tube. This removes any particulate matter that could affect the spectral quality.[1]

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

-

Insert the NMR tube into the spectrometer's autosampler or manual sample holder.

-

Acquire the ¹H spectrum, typically using a 400 or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Following ¹H acquisition, acquire the ¹³C spectrum. This will require a significantly larger number of scans due to the lower natural abundance of ¹³C. A proton-decoupled pulse sequence is standard.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and assign the signals in both spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Butyl-2-adamantanol.

Materials:

-

2-Butyl-2-adamantanol (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Place a small amount of KBr powder into an agate mortar and grind it to a fine powder.

-

Add 1-2 mg of 2-Butyl-2-adamantanol to the mortar.

-

Gently grind the sample and KBr together until a homogenous, fine powder is obtained.

-

Transfer a small amount of the mixture to the pellet press die.

-

Apply pressure to the die according to the manufacturer's instructions to form a thin, transparent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Butyl-2-adamantanol.

Materials:

-

2-Butyl-2-adamantanol (a few micrograms)

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Prepare a dilute solution of 2-Butyl-2-adamantanol in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.[2]

-

The sample is vaporized in the ion source under high vacuum.[3]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source.[4]

-

This causes ionization and fragmentation of the molecules.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

-

Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like 2-Butyl-2-adamantanol.

Caption: A logical workflow for the spectroscopic identification of 2-Butyl-2-adamantanol.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Butyl-2-adamantanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-2-adamantanol is a tertiary alcohol incorporating the rigid and bulky adamantane cage. The unique properties of the adamantyl group, such as high lipophilicity and metabolic stability, make its derivatives attractive scaffolds in medicinal chemistry and materials science. Understanding the thermal stability and decomposition pathways of 2-Butyl-2-adamantanol is crucial for its synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures. This guide details the predicted thermal behavior of 2-Butyl-2-adamantanol and provides the necessary experimental framework for its empirical validation.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-Butyl-2-adamantanol is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₄O | |

| Molecular Weight | 208.34 g/mol | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 77-81 °C | |

| Boiling Point | Not available | |

| Synonyms | 2-Butyl-2-hydroxyadamantane, Tricyclo[3.3.1.1³,⁷]decan-2-ol, 2-butyl- |

Predicted Thermal Stability and Decomposition Pathway

Based on the behavior of other tertiary alcohols, 2-Butyl-2-adamantanol is expected to undergo dehydration (elimination of a water molecule) upon heating. This E1 elimination reaction proceeds via a carbocation intermediate. The stability of the resulting tertiary carbocation at the 2-position of the adamantane cage facilitates this process. The subsequent loss of a proton from an adjacent carbon atom will lead to the formation of one or more alkene isomers.

The primary decomposition products are anticipated to be a mixture of isomeric butylideneadamantanes and butenyladamantanes. The specific ratio of these products will depend on the reaction conditions, such as temperature and the presence of any catalytic surfaces or impurities.

Proposed Decomposition Products:

-

2-Butylideneadamantane

-

(E/Z)-2-(But-1-en-1-yl)adamantane

-

2-(But-2-en-1-yl)adamantane

The following diagram illustrates the proposed thermal decomposition pathway of 2-Butyl-2-adamantanol.

Caption: Proposed E1 dehydration pathway for 2-Butyl-2-adamantanol.

Comparative Thermal Analysis Data

While specific data for 2-Butyl-2-adamantanol is unavailable, the thermal properties of related compounds can provide an estimate of its stability.

| Compound | Onset of Decomposition (TGA) | Decomposition Products |

| 2-Butyl-2-adamantanol (Predicted) | 150 - 250 °C | Butylideneadamantane isomers, Water |

| 2-Methyl-2-adamantanol | Not Reported | Expected: Methylideneadamantane, Water |

| tert-Butyl alcohol | ~400 °C (gas phase) | Isobutene, Water |

Note: The decomposition temperature of tert-butyl alcohol is from gas-phase studies and may not be directly comparable to the condensed-phase decomposition of the adamantanol derivatives.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of 2-Butyl-2-adamantanol, a combination of thermoanalytical and spectrometric techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss associated with the decomposition process.

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Accurately weigh 5-10 mg of 2-Butyl-2-adamantanol into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition. The total mass loss should correspond to the elimination of one molecule of water (approximately 8.64%).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any endothermic or exothermic events associated with decomposition.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Accurately weigh 2-5 mg of 2-Butyl-2-adamantanol into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Heat the sample and reference pans from ambient temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the DSC thermogram to identify the endothermic peak corresponding to melting and any subsequent endothermic or exothermic peaks associated with decomposition.

Evolved Gas Analysis (EGA) - TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

-

Perform a TGA experiment as described in section 5.1.

-

Simultaneously analyze the evolved gases by MS or FTIR.

-

For TGA-MS, monitor the mass-to-charge ratios corresponding to water (m/z 18) and the expected alkene products.

-

For TGA-FTIR, identify the characteristic vibrational frequencies of water and alkenes in the IR spectra of the evolved gas.

Preparative Pyrolysis with Product Analysis by GC-MS

Objective: To identify the structure of the stable decomposition products.

Methodology:

-

Place a larger sample (e.g., 100 mg) of 2-Butyl-2-adamantanol in a pyrolysis reactor.

-

Heat the sample to a temperature above the decomposition onset determined by TGA and hold for a set time to ensure complete decomposition.

-

Collect the solid/liquid residue from the reactor.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

-

Inject an aliquot of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Separate the components of the mixture on the GC column and identify them based on their mass spectra by comparison with spectral libraries and fragmentation patterns.

The following diagram provides a workflow for the comprehensive thermal analysis of 2-Butyl-2-adamantanol.

Caption: A comprehensive workflow for the thermal analysis of 2-Butyl-2-adamantanol.

Conclusion

While direct experimental data on the thermal stability of 2-Butyl-2-adamantanol is lacking, a thorough understanding of its likely behavior can be inferred from the principles of physical organic chemistry and the known properties of analogous compounds. It is predicted to undergo dehydration at elevated temperatures to yield a mixture of isomeric alkenes. The provided experimental protocols offer a robust framework for the empirical determination of its thermal properties, which is essential for its safe handling and effective application in research and development. This guide serves as a foundational resource for scientists and professionals working with this and related adamantane derivatives.

Theoretical and Computational Explorations of Adamantanol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantanol and its derivatives represent a fascinating class of compounds characterized by a rigid, tricyclic hydrocarbon cage structure. This unique topology imparts exceptional physicochemical properties, including high lipophilicity, thermal stability, and a well-defined three-dimensional geometry. These characteristics have made adamantane-based structures privileged scaffolds in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the properties, behavior, and potential applications of adamantanol compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of these remarkable molecules.

The guide is structured to provide a thorough understanding of both the computational and experimental landscapes of adamantanol research. It delves into the quantum mechanical calculations that reveal the electronic structure and reactivity of these compounds, the molecular dynamics simulations that map their behavior in complex biological environments, and the quantitative structure-activity relationship (QSAR) studies that correlate their structural features with biological activity. Furthermore, it presents detailed experimental protocols for the synthesis, characterization, and biological evaluation of adamantanol derivatives, ensuring that theoretical insights are firmly grounded in empirical data. By integrating computational and experimental approaches, this guide aims to provide a holistic view of the science of adamantanol compounds and to facilitate the rational design of novel molecules with tailored properties for a wide range of applications, from antiviral therapeutics to advanced materials.

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate the properties of adamantanol compounds at an atomic level. These methods are instrumental in predicting molecular structure, stability, reactivity, and interactions with biological targets, thereby guiding experimental work and accelerating the discovery process.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure, geometry, and spectroscopic properties of adamantanol and its derivatives.

Experimental Protocol: DFT Calculation of Adamantanol Properties

-

Geometry Optimization:

-

The initial 3D structure of 1-adamantanol is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry optimization is performed using a DFT functional, such as B3LYP, and a suitable basis set, like 6-31G(d), to find the lowest energy conformation.[1]

-

The convergence criteria for the optimization should be set to a tight threshold to ensure a true minimum on the potential energy surface is reached.

-

-

Vibrational Frequency Analysis:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure corresponds to a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

-

NMR Chemical Shift Calculation:

-

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors.[1]

-

Calculations are typically performed at a higher level of theory, for instance, B3LYP with the 6-311+G(2d,p) basis set, to achieve better accuracy.[1]

-

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

-

-

Binding Energy Calculation:

-

To calculate the binding energy of adamantanol to a target protein, a model of the complex is first constructed, often through molecular docking.

-

The binding energy (ΔE_binding) can be estimated using the following equation: ΔE_binding = E_complex - (E_receptor + E_ligand) where E_complex is the total energy of the adamantanol-protein complex, and E_receptor and E_ligand are the energies of the isolated receptor and adamantanol, respectively, all calculated at the same level of theory.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of adamantanol compounds in various environments, such as in solution or bound to a biological macromolecule. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, binding events, and solvent effects over time.

Experimental Protocol: MD Simulation of Adamantanol in an Aqueous Environment using GROMACS

-

System Preparation:

-

Obtain or generate the 3D structure of 1-adamantanol.

-

Use a molecular mechanics force field, such as GROMOS or CHARMM, to describe the interatomic forces.

-

Place the adamantanol molecule in the center of a simulation box of appropriate dimensions (e.g., a cubic box with sides of 4 nm).

-

Solvate the system by filling the simulation box with water molecules (e.g., using the SPC/E or TIP3P water model).[2]

-

-

Energy Minimization:

-

Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.[3]

-

-

Equilibration:

-

Conduct a two-phase equilibration process. First, perform a simulation under the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature of the system.

-

Next, run a simulation under the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density of the system.[4]

-

-

Production MD:

-

Once the system is well-equilibrated, run the production MD simulation for a desired length of time (e.g., 100 ns or more) under the NPT ensemble.

-

Save the trajectory (atomic coordinates over time) and energy data at regular intervals for subsequent analysis.

-

-

Analysis:

-

Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and hydrogen bonding patterns.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Experimental Protocol: Development of a 3D-QSAR Model

-

Data Set Preparation:

-

Compile a dataset of adamantanol derivatives with experimentally determined biological activities (e.g., IC50 or Ki values).[5]

-

The dataset should be structurally diverse and span a wide range of activity values.

-

Divide the dataset into a training set for model development and a test set for model validation.[5]

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures for all compounds in the dataset.

-

Align the molecules based on a common scaffold or a pharmacophore hypothesis. This step is crucial for the quality of the 3D-QSAR model.

-

-

Descriptor Calculation:

-

Place the aligned molecules in a 3D grid and calculate steric and electrostatic interaction energies at each grid point using a probe atom. These values serve as the molecular descriptors.

-

-

Model Building:

-

Use a statistical method, such as Partial Least Squares (PLS) analysis, to correlate the calculated descriptors with the biological activities.

-

The resulting equation constitutes the 3D-QSAR model.

-

-

Model Validation:

-

Validate the model using the test set compounds. The predictive power of the model is assessed by comparing the predicted activities with the experimental values.

-

Statistical parameters such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²) are used to evaluate the model's robustness and predictive ability.

-

Quantitative Data

This section presents a summary of quantitative data from theoretical and computational studies of adamantanol and its derivatives. The data is organized into tables for easy comparison.

Table 1: Calculated Binding and Interaction Energies

| Compound | Target | Method | Binding/Interaction Energy (kcal/mol) | Reference |

| (R)-rimantadine | Influenza A M2 Channel | Grand Canonical Ensemble MD | -30 ± 1 | [6] |

| (S)-rimantadine | Influenza A M2 Channel | Grand Canonical Ensemble MD | -29 ± 1 | [6] |

| AM-DAN | NMDA Receptor PCP Site | Molecular Docking | -10.1640 | [7] |

| MK-801 | NMDA Receptor PCP Site | Molecular Docking | -12.0953 | [7] |

| Adamantane Derivative | Sigma-2 Receptor | Molecular Docking | -7.84 | [8] |

| ZINC13729211 | NMDA Receptor | Molecular Docking | -40.7174 | [9] |

| ZINC07430424 | NMDA Receptor | Molecular Docking | -40.8428 | [9] |

Table 2: Predicted vs. Experimental NMR Chemical Shifts for 1-Adamantanol

| Nucleus | Predicted Chemical Shift (ppm) - DFT/GIAO | Experimental Chemical Shift (ppm) | Reference |

| ¹H (various positions) | Predictions can achieve a mean absolute error of <0.10 ppm with machine learning models trained on DFT data. | Varies by position | [10][11] |

| ¹³C (various positions) | DFT methods can reproduce experimental results, with accuracy depending on the functional and basis set. | Varies by position | [12][13][14] |

Signaling Pathways and Mechanisms of Action

Computational studies have been instrumental in elucidating the mechanisms by which adamantanol derivatives exert their biological effects. This section visualizes key signaling pathways and interaction mechanisms.

Inhibition of the Influenza A M2 Proton Channel

Adamantane derivatives, such as amantadine and rimantadine, are known to block the M2 proton channel of the influenza A virus, a crucial step in the viral replication cycle. Computational studies have shown that these compounds bind within the pore of the M2 channel.[15] The hydrophobic adamantane cage interacts with the hydrophobic residues lining the channel, while the charged amino group is thought to be responsible for blocking proton conductance.[16][17]

Modulation of the NMDA Receptor

Certain adamantane derivatives, like memantine, are uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel involved in synaptic plasticity and memory.[18] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicated in neurodegenerative diseases like Alzheimer's. Adamantane-based antagonists can enter and block the ion channel when it is open, thereby reducing excessive calcium influx.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of adamantanol compounds, from their synthesis and characterization to their biological evaluation.

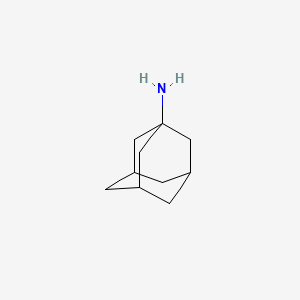

Synthesis of 1-Adamantanol

Method: Ozonation of Adamantane on Silica Gel [19]

This method provides a direct route to 1-adamantanol from adamantane.

-

Materials:

-

Adamantane

-

Pentane

-

Silica gel

-

Ozone generator

-

Round-bottom flask

-

Rotary evaporator

-

Chromatography column

-

Ethyl acetate

-

Dichloromethane

-

Hexane

-

-

Procedure:

-

A solution of adamantane in pentane is mixed with silica gel in a round-bottom flask.

-

The pentane is removed by rotary evaporation, leaving adamantane adsorbed onto the dry silica gel.

-

The flask is cooled (e.g., to -78°C) and a stream of ozone-oxygen is passed through the silica gel until it turns a persistent dark blue color. Caution: Ozone is toxic and potentially explosive. This procedure must be carried out in a well-ventilated fume hood behind a safety shield.

-

The excess ozone is removed by purging with an inert gas (e.g., nitrogen or argon) at low temperature.

-

The silica gel is allowed to warm to room temperature and then transferred to a chromatography column.

-

The organic material is eluted with ethyl acetate.

-

The solvent is evaporated to yield crude 1-adamantanol.

-

The crude product is purified by recrystallization from a dichloromethane-hexane mixture.

-

Characterization by NMR Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

-

Sample Preparation:

-

Dissolve a small amount of the purified adamantanol compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

Standard parameters for acquisition, such as pulse width, relaxation delay, and spectral width, should be optimized for the specific instrument and sample.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure of the compound.

-

X-ray Crystallography

Method: Single-Crystal X-ray Diffraction [20][21][22]

This technique provides the definitive three-dimensional structure of a crystalline compound.

-

Crystal Growth:

-

Grow single crystals of the adamantanol compound of sufficient size and quality (typically >0.1 mm in all dimensions).[20] Common methods include:

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction pattern (intensities and positions of the diffracted X-rays) at various orientations.

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain a set of structure factors.

-

Solve the phase problem to obtain an initial electron density map. For small molecules, direct methods are often successful.[20]

-

Build an initial atomic model into the electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely.

-

-

Analysis:

-

Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

-

Conclusion